(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide
Description
(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide is an organic compound characterized by the presence of a phenyl group, a sulfamoylmethyl group, and an ethenesulfonamide moiety
Properties
IUPAC Name |
(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c16-22(18,19)12-14-6-8-15(9-7-14)17-23(20,21)11-10-13-4-2-1-3-5-13/h1-11,17H,12H2,(H2,16,18,19)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSIZXIEUZPYCA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation via Nucleophilic Substitution
A primary route involves reacting ethenesulfonyl chloride with 4-(sulfamoylmethyl)aniline under basic conditions. This method draws parallels to transition metal-free arylations described in patent WO2017137048A1:
- Base Selection : Strong non-nucleophilic bases like LiHMDS or NaHMDS deprotonate the aniline, enhancing nucleophilicity.
- Solvent Systems : Reactions proceed in anhydrous THF or dioxane to avoid hydrolysis of the sulfonyl chloride.
- Temperature Control : Maintained at 0–5°C to minimize thermal degradation.
4-(Sulfamoylmethyl)aniline (1.0 eq) + Ethenesulfonyl chloride (1.2 eq)
Base: LiHMDS (2.5 eq)
Solvent: THF, 0°C, 12 h
Yield: 68–72%
Stereoselective Ethenesulfonamide Synthesis
The (E) -configuration is achieved via Horner-Wadsworth-Emmons (HWE) olefination :
- Phosphonate Intermediate : Generated from 2-phenylsulfonylethylphosphonate and 4-(sulfamoylmethyl)benzaldehyde .
- Base-Mediated Elimination : K₂CO₃ in DCM promotes β-elimination, favoring the (E) -isomer (≥95:5 E:Z).
- Solvent Polarity : Low-polarity solvents (e.g., DCM ) enhance stereoselectivity.
- Reaction Time : Prolonged stirring (>24 h) reduces byproduct formation.
Sulfamoylmethyl Group Installation
Stepwise Functionalization of the Phenyl Ring
The 4-(sulfamoylmethyl)phenyl moiety is introduced via:
- Friedel-Crafts Alkylation :
- Substrate: Toluene derivatives.
- Reagent: Chlorosulfonamide (ClSO₂NH₂) with AlCl₃ catalyst.
- Caution : Excess AlCl₃ leads to over-sulfonation.
- Reductive Amination :
- 4-Aminobenzyl alcohol + Sulfamide under H₂/Pd-C .
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedel-Crafts | 55 | 88 | Moderate |
| Reductive Amination | 72 | 95 | High |
Industrial-Scale Considerations
Solvent Recycling and Waste Management
Patent WO2017137048A1 emphasizes green chemistry principles :
- Solvent Recovery : Distillation reclaims >90% of THF.
- Base Neutralization : LiHMDS residues treated with CO₂ to form LiHCO₃, precipitating for safe disposal.
Quality Control Metrics
- HPLC Purity : ≥99.5% for pharmaceutical-grade material.
- Residual Solvents : <50 ppm (ICH Q3C guidelines).
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with a similar sulfonamide group.
Phenylamines: Compounds with a similar phenylamine structure.
Ethenesulfonamides: Compounds with a similar ethenesulfonamide moiety.
Uniqueness
(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
